REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[NH:12][CH:11]([C:13]([O-:15])=[O:14])[CH2:10][S:9]1.C[OH:17].[CH2:18](N(CC)CC)[CH3:19].C(Cl)(Cl)[Cl:26]>>[ClH:26].[CH2:18]([O:15][C:13](=[O:14])[C@H:11]([CH2:10][SH:9])[NH2:12])[CH3:19].[CH:8](=[O:17])[C:3]1[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:1] |f:4.5|
|
Name
|
2-hydroxyphenyl-4-thiazolidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C1SCC(N1)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC([C@@H](N)CS)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |